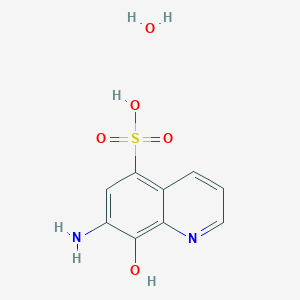

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a derivative of 8-Hydroxyquinoline-5-sulfonic acid . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .

Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid, a close derivative, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 225.221 . The InChI string representation isInChI=1S/C9H7NO4S/c11-7-3-4-8 (15 (12,13)14)6-2-1-5-10-9 (6)7/h1-5,11H, (H,12,13,14) . Chemical Reactions Analysis

The formation of cocrystals of 8-Hydroxyquinoline-5-sulfonic acid with other compounds involves hydrogen bonding in the system . The frequency shifts observed in the system are due to the formation of these cocrystals .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-5-sulfonic acid include a molecular weight of 225.221 and solubility in water . The melting point is greater than 300 °C .Scientific Research Applications

Bioavailability and Toxicity Studies

Research has explored the interactions between hydrophobic ionogenic organic compounds (HIOCs) and metals like copper for their uptake and bioavailability in biological membranes. Studies specifically looked at how hydrophobic and hydrophilic substituents, including 8-hydroxyquinoline derivatives such as 7-Amino-8-hydroxyquinoline-5-sulfonic acid, affect their partitioning into liposomes. These liposomes act as model systems for biological membranes, indicating that such compounds can facilitate the passive uptake of metals into cells through complex formation, which is crucial for understanding the bioavailability of hydrophobic compounds and metal organic complexes (Kaiser & Escher, 2006).

Synthesis of Aza-aromatic Hydroxylamine-O-sulfonates

Aza-aromatic hydroxylamine-O-sulfonates, including those derived from 8-hydroxyquinoline, have been synthesized for application in tandem nucleophilic addition–electrophilic cyclization. This synthesis pathway has shown potential in producing compounds with pronounced in vitro cytostatic activity against human tumor cell lines, highlighting the medicinal chemistry applications of 7-Amino-8-hydroxyquinoline-5-sulfonic acid derivatives (Sączewski et al., 2011).

Enhanced Solubility and Optical Properties

The formation of molecular complexes based on the sulfonate–pyridinium interaction has been investigated. Compounds derived from 8-hydroxyquinoline sulfonic acid have shown significant enhancements in aqueous solubility and optical behavior, which could be leveraged in various scientific and industrial applications. This research demonstrates the potential for 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate derivatives in improving the properties of materials for optical applications (Ahmad et al., 2020).

Spectroscopic Properties and Dye Synthesis

The synthesis of new azo dyes derived from 5-chloro-8-hydroxy quinoline, closely related to 7-Amino-8-hydroxyquinoline-5-sulfonic acid, has been studied for their spectroscopic properties. These studies offer insights into the design of dyes with specific absorption spectra, which could be extended to derivatives of 7-Amino-8-hydroxyquinoline-5-sulfonic acid for advanced material science applications (Mirsadeghi et al., 2022).

Hydrogen Bonding and Crystal Structures

Investigations into the crystal structures of proton-transfer compounds involving 8-hydroxyquinoline derivatives, including those similar to 7-Amino-8-hydroxyquinoline-5-sulfonic acid, have revealed extensive hydrogen bonding interactions. Such studies are foundational for developing advanced materials with designed properties, from pharmaceuticals to nanotechnology (Smith et al., 2004).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVUQMSHGMBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2734620.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734631.png)

![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)

![1-Chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene](/img/structure/B2734636.png)